![molecular formula C24H33N3O3 B13755214 Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- CAS No. 63216-93-3](/img/structure/B13755214.png)
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol is an organic compound with the molecular formula C24H33N3O3 and a molecular weight of 411.5 g/mol. This compound is characterized by the presence of a dodecyl group, a nitrophenyl group, and an azo linkage, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing processes.
Métodos De Preparación
The synthesis of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 4-dodecylphenol under alkaline conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-dodecyl-2-[(2-aminophenyl)azo]phenol.
Aplicaciones Científicas De Investigación
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo coupling reactions.
Biology: The compound’s ability to form stable azo linkages makes it useful in labeling and tracking biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol involves its ability to undergo azo coupling reactions. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In biological systems, the compound can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis.
Comparación Con Compuestos Similares
Similar compounds to 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol include other azo dyes such as:
Methyl Orange: Used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
What sets 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol apart is its long dodecyl chain, which imparts unique solubility and interaction properties, making it particularly useful in industrial applications .
Propiedades
Número CAS |
63216-93-3 |
|---|---|
Fórmula molecular |
C24H33N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)22(19-20)26-25-21-15-12-13-16-23(21)27(29)30/h12-13,15-19,28H,2-11,14H2,1H3 |
Clave InChI |
HBILSJNKFHVBOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
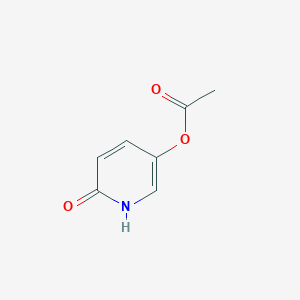
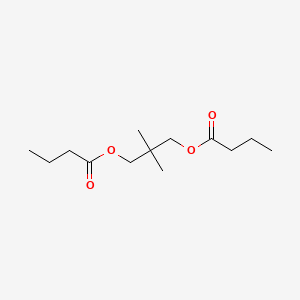

![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
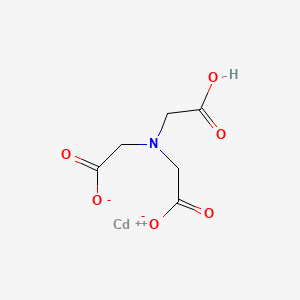

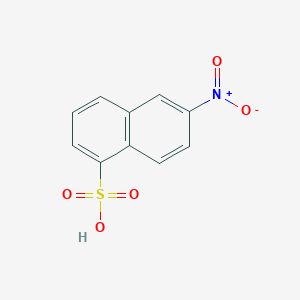
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
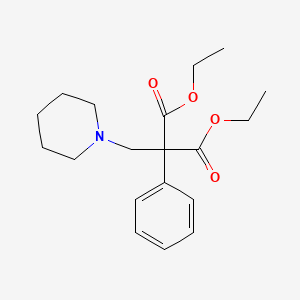
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)



